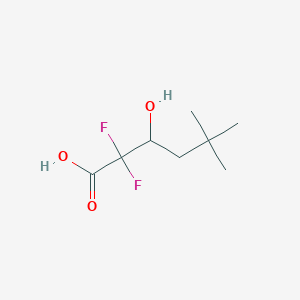
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-hydroxy-5,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-5,5-dimethylhexanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-5,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Another fluorinated compound with similar reactivity but different structural features.
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid: A closely related compound with slight variations in the molecular structure.
Uniqueness
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid stands out due to its unique combination of fluorine atoms and hydroxyl group, providing a balance of stability and reactivity that is valuable for various research applications .
Activité Biologique
2,2-Difluoro-3-hydroxy-5,5-dimethylhexanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
- Molecular Formula : C8H14F2O3
- Molecular Weight : 196.19 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It is believed to modulate metabolic pathways that are crucial for various physiological processes.
Potential Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals in various assays. This activity could contribute to its protective effects against oxidative stress-related conditions.
Case Studies and Research Findings
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Dermatology : Treatment of skin conditions such as acne and dermatitis due to its anti-inflammatory properties.
- Wound Healing : Enhancing tissue repair and reducing scarring.
- Chronic Diseases : Potential use in managing conditions characterized by oxidative stress and inflammation.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.
Propriétés
Formule moléculaire |
C8H14F2O3 |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O3/c1-7(2,3)4-5(11)8(9,10)6(12)13/h5,11H,4H2,1-3H3,(H,12,13) |
Clé InChI |
NBCFUNFANPATOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















